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Compound of Interest

Compound Name: Cavutilide

Cat. No.: B10827136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the electrophysiological effects of two

potent hERG channel blockers: Cavutilide and Dofetilide. The information presented is

supported by experimental data to assist researchers in differentiating the mechanisms and

kinetics of hERG blockade by these compounds.

Executive Summary
Cavutilide (also known as niferidil or refralon) is a newer Class III antiarrhythmic agent, while

Dofetilide is a well-established drug in the same class. Both exhibit high affinity for the hERG

(human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac

repolarization. However, key differences in their interaction with the hERG channel, particularly

concerning state- and frequency-dependence, may underlie their distinct clinical profiles,

including Cavutilide's reported lower proarrhythmic risk.

Quantitative Comparison of hERG Blockade
The following table summarizes the key quantitative parameters of hERG channel inhibition by

Cavutilide and Dofetilide based on whole-cell patch-clamp experiments.
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Parameter Cavutilide Dofetilide Reference

IC50 / EC50 12.8 nM 12 ± 2 nM [1][2]

State Dependence

Binds to open and

inactivated states.

Does not bind to the

resting state.

Preferentially binds to

the open (or activated)

state.

[1][2]

Frequency

Dependence

Block is greater at

higher depolarization

frequencies (e.g., 2

Hz vs 0.2 Hz).

Exhibits use-

dependence but is

considered frequency-

independent under

steady-state

conditions due to very

slow unblocking.

[1][3]

Kinetics of Block

Onset

τ = 78.8 ms at +60

mVτ = 103 ms at 0

mVτ = 153 ms at -30

mV

Slow onset, τ = 5.2 ±

0.6 s (at 300 nM and

+10 mV)

[1][2]

Differentiating Mechanisms of Action
The primary distinction in the mechanism of hERG blockade between Cavutilide and Dofetilide

lies in their differential binding to various conformational states of the channel and their kinetic

properties.

Cavutilide exhibits a more dynamic interaction with the hERG channel. Its ability to bind to

both open and inactivated states, coupled with a more pronounced frequency dependence,

suggests that its blocking effect is enhanced during periods of high cardiac activity, such as

during atrial fibrillation. The faster onset of block at more positive membrane potentials further

supports its activity during the depolarized phases of the cardiac action potential.[1]

Dofetilide, in contrast, demonstrates a high-affinity block of the open state of the hERG

channel.[2] Its block is characterized by a slow onset and very slow offset, leading to a steady-

state block that is largely independent of the frequency of channel opening.[2][3] This "trapped"

nature of the Dofetilide block contributes to its potent effect on action potential duration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38224347/
https://pubmed.ncbi.nlm.nih.gov/8649354/
https://pubmed.ncbi.nlm.nih.gov/38224347/
https://pubmed.ncbi.nlm.nih.gov/8649354/
https://pubmed.ncbi.nlm.nih.gov/38224347/
https://pubmed.ncbi.nlm.nih.gov/15189761/
https://pubmed.ncbi.nlm.nih.gov/38224347/
https://pubmed.ncbi.nlm.nih.gov/8649354/
https://www.benchchem.com/product/b10827136?utm_src=pdf-body
https://www.benchchem.com/product/b10827136?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38224347/
https://pubmed.ncbi.nlm.nih.gov/8649354/
https://pubmed.ncbi.nlm.nih.gov/8649354/
https://pubmed.ncbi.nlm.nih.gov/15189761/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The binding site for Dofetilide has been identified within the pore region of the hERG channel,

involving key amino acid residues.[4] While the precise binding site of Cavutilide has not been

as extensively characterized in the available literature, its classification as a Class III agent

suggests a similar interaction within the channel pore.

Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp

technique, a gold-standard method for studying ion channel electrophysiology.

Cell Preparation
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells

stably transfected with the human hERG cDNA are commonly used.[1][2]

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for HEK293, F-12

for CHO-K1) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g.,

G418) to maintain stable expression of the hERG channel.

Electrophysiological Recording
Configuration: Whole-cell patch-clamp configuration is established.[5]

Solutions:

External Solution (in mM): Typically contains NaCl (e.g., 137), KCl (e.g., 4), CaCl2 (e.g.,

1.8), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 10), with pH adjusted to 7.4

with NaOH.

Internal (Pipette) Solution (in mM): Typically contains KCl (e.g., 130), MgCl2 (e.g., 1),

EGTA (e.g., 5), MgATP (e.g., 5), and HEPES (e.g., 10), with pH adjusted to 7.2 with KOH.

Temperature: Experiments are often conducted at room temperature (~22-25°C) or

physiological temperature (~37°C).[6]

Voltage-Clamp Protocols
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To assess the state- and frequency-dependence of drug block, various voltage protocols are

employed:

To Determine IC50: Cells are held at a negative holding potential (e.g., -80 mV). A

depolarizing pulse to a positive potential (e.g., +20 mV) is applied to activate and then

inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV)

to elicit a large tail current. The peak tail current amplitude is measured before and after the

application of different drug concentrations.

To Assess Frequency Dependence: The above protocol is repeated at different frequencies

(e.g., 0.2 Hz and 2 Hz) to measure the degree of block at each frequency.[1]

To Study State Dependence: Specific voltage protocols are designed to hold the channels

predominantly in the resting, open, or inactivated state to assess the drug's affinity for each

state. For example, to assess block of the inactivated state, long depolarizing pulses are

used.

Visualizing the Mechanisms of hERG Blockade
The following diagrams, generated using the DOT language, illustrate the key mechanistic

differences between Cavutilide and Dofetilide.
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Caption: Cavutilide binds to both open and inactivated hERG channels.
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Caption: Dofetilide preferentially binds to the open state of the hERG channel.

Experimental Workflow for hERG Blockade
Assessment
The following diagram illustrates a typical workflow for assessing the hERG blocking potential

of a compound using the whole-cell patch-clamp technique.
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Caption: Workflow for assessing hERG channel blockade.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10827136?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The differentiation of hERG blockade by Cavutilide and Dofetilide is rooted in their distinct

interactions with the channel's conformational states and their kinetic properties. Cavutilide's

dynamic, frequency-dependent block of both open and inactivated channels contrasts with

Dofetilide's more persistent, open-state preferential block. These differences, quantifiable

through detailed electrophysiological studies, are critical for understanding their respective

antiarrhythmic and proarrhythmic potentials and for guiding the development of safer cardiac

medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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